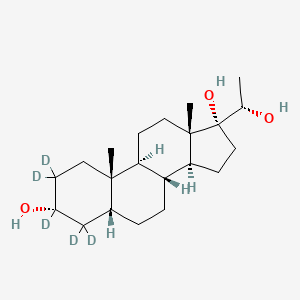

Pregnanetriol-d5

Description

Pregnanetriol-d5 (PT-d5) is a deuterated analog of pregnanetriol, a metabolite of 17α-hydroxyprogesterone. It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous steroids in clinical and research settings . PT-d5 is synthesized with five deuterium atoms, achieving ≥98% isotopic purity and ≥98% chemical purity, ensuring minimal interference with non-deuterated analytes during isotopic dilution analysis . Its primary application lies in diagnosing and monitoring congenital adrenal hyperplasia (CAH), a disorder characterized by impaired cortisol synthesis and elevated 17α-hydroxyprogesterone metabolites .

Properties

Molecular Formula |

C21H36O3 |

|---|---|

Molecular Weight |

341.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |

InChI Key |

SCPADBBISMMJAW-FBIVPUAHSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

Temperature: Room temperature to slightly elevated temperatures

Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk deuteration: Using large quantities of deuterium gas and catalysts

Purification: Employing chromatographic techniques to isolate the deuterated product

Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

Chemical Reactions Analysis

Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:

Reduction: Further reduction to more saturated steroid derivatives

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of more saturated alcohols or hydrocarbons

Substitution: Formation of halogenated or azido derivatives

Scientific Research Applications

Pregnanetriol-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites

Biology: Employed in studies of steroid metabolism and hormone regulation

Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders

Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs

Mechanism of Action

Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:

Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry

Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound

Comparison with Similar Compounds

Non-Deuterated Pregnanetriol

- Structural Differences : PT-d5 differs from native pregnanetriol (CAS 1098-45-9) by the substitution of five hydrogen atoms with deuterium, shifting its molecular mass by 5 Da. This mass shift avoids spectral overlap during analysis .

- Applications: While non-deuterated pregnanetriol is measured in urine or serum to assess CAH severity, PT-d5 is exclusively used for calibration and quality control in these assays .

- Analytical Utility: The deuterated form reduces matrix effects and improves quantification accuracy, whereas non-deuterated pregnanetriol serves as the target analyte .

Other Deuterated Steroids

PT-d5 belongs to a class of deuterated steroids used as internal standards. Key comparisons include:

- Tetrahydrocortisol-d5 (THF-d5) and Tetrahydrocortisone-d5 (THE-d5): These target cortisol metabolites, whereas PT-d5 is specific to 17α-hydroxyprogesterone pathways. All share ≥98% isotopic purity but differ in diagnostic applications (e.g., THF-d5 for Cushing’s syndrome vs. PT-d5 for CAH) .

- Pregnanetriol-d4 : Contains four deuterium atoms, offering a smaller mass shift (4 Da). PT-d5’s additional deuterium minimizes interference in complex matrices, making it preferable in multi-analyte panels .

Structural and Functional Analogs

- Pregnanediol-d5 : A deuterated metabolite of progesterone, used to monitor ovarian function and pregnancy. Unlike PT-d5, it reflects progesterone rather than 17α-hydroxyprogesterone metabolism .

- Allopregnanolone-d5: A neuroactive steroid targeting GABA receptors. While PT-d5 is diagnostic, Allopregnanolone-d5 is used in neurological research, highlighting divergent applications despite structural similarities .

Data Tables

Table 1: Key Properties of Pregnanetriol-d5 and Analogs

| Compound | Isotopic Purity | Purity | Deuterium Atoms | Primary Application | Supplier |

|---|---|---|---|---|---|

| This compound | ≥98% | ≥98% | 5 | CAH diagnosis (internal std) | IsoSciences |

| Pregnanetriol (native) | N/A | ≥98% | 0 | CAH diagnosis (analyte) | Various |

| Pregnanetriol-d4 | ≥98% | ≥98% | 4 | Steroid profiling | CymitQuimica |

| Tetrahydrocortisol-d5 | ≥98% | ≥95% | 5 | Cortisol metabolite analysis | IsoSciences |

| Pregnanediol-d5 | ≥98% | ≥98% | 5 | Reproductive monitoring | US Biological |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.